molecular formula C19H26ClNO2 B3982186 1-cyclopentyl-4-(4-morpholinyl)-1-phenyl-2-butyn-1-ol hydrochloride

1-cyclopentyl-4-(4-morpholinyl)-1-phenyl-2-butyn-1-ol hydrochloride

Cat. No. B3982186
M. Wt: 335.9 g/mol
InChI Key: HKKURMNKJKYXNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopentyl-4-(4-morpholinyl)-1-phenyl-2-butyn-1-ol hydrochloride, also known as CP-94,253, is a chemical compound that belongs to the family of butynol derivatives. It is a potent and selective antagonist of the dopamine D4 receptor, which is a neurotransmitter receptor that plays a crucial role in the regulation of mood, behavior, and cognition. CP-94,253 has been extensively studied for its potential use in the treatment of various neuropsychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.

Mechanism of Action

1-cyclopentyl-4-(4-morpholinyl)-1-phenyl-2-butyn-1-ol hydrochloride exerts its pharmacological effects by selectively blocking the activity of the dopamine D4 receptor. The dopamine D4 receptor is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex, striatum, and limbic system, which are brain regions involved in the regulation of mood, behavior, and cognition. By blocking the activity of the dopamine D4 receptor, this compound reduces the activity of the dopamine system, which is thought to be dysregulated in various neuropsychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. In animal models, this compound has been shown to reduce the levels of dopamine and its metabolites in the brain, suggesting that it reduces the activity of the dopamine system. This compound has also been shown to increase the levels of the neurotransmitter acetylcholine in the prefrontal cortex, suggesting that it may improve cognitive function. Furthermore, this compound has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is a key stress response system in the body.

Advantages and Limitations for Lab Experiments

1-cyclopentyl-4-(4-morpholinyl)-1-phenyl-2-butyn-1-ol hydrochloride has several advantages and limitations for use in lab experiments. One advantage is that it is a potent and selective antagonist of the dopamine D4 receptor, which allows for specific targeting of this receptor in preclinical studies. This compound is also relatively stable and can be synthesized in large quantities, which makes it a useful tool in pharmacological research. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings. Furthermore, this compound has not been extensively studied in humans, which limits its potential clinical use.

Future Directions

There are several future directions for research on 1-cyclopentyl-4-(4-morpholinyl)-1-phenyl-2-butyn-1-ol hydrochloride. One direction is to further investigate its potential use in the treatment of neuropsychiatric disorders, such as schizophrenia and ADHD, in humans. Another direction is to investigate its potential use in the treatment of drug addiction, as this is a major public health concern. Furthermore, future research could focus on developing more potent and selective dopamine D4 receptor antagonists, as this may lead to the development of more effective treatments for neuropsychiatric disorders.

Scientific Research Applications

1-cyclopentyl-4-(4-morpholinyl)-1-phenyl-2-butyn-1-ol hydrochloride has been extensively investigated for its potential use in the treatment of various neuropsychiatric disorders. In preclinical studies, this compound has shown promising results in reducing the symptoms of schizophrenia, such as hallucinations and delusions, by blocking the activity of the dopamine D4 receptor. This compound has also been shown to improve cognitive function in animal models of ADHD, suggesting its potential use as a treatment for this disorder. Furthermore, this compound has been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and amphetamine.

properties

IUPAC Name

1-cyclopentyl-4-morpholin-4-yl-1-phenylbut-2-yn-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2.ClH/c21-19(18-9-4-5-10-18,17-7-2-1-3-8-17)11-6-12-20-13-15-22-16-14-20;/h1-3,7-8,18,21H,4-5,9-10,12-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKURMNKJKYXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C#CCN2CCOCC2)(C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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